![molecular formula C15H16NO5- B14616481 Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate CAS No. 57933-99-0](/img/structure/B14616481.png)
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is notable for its unique structure, which includes both ethenyl and carboxylatooxy groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate can be achieved through a multi-step process:
Formation of the Carboxylatooxy Group: This step involves the esterification of a carboxylic acid with an alcohol. For instance, the reaction between 4-hydroxybenzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid can yield the carboxylatooxy group.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the Glycinate Moiety: The final step involves the reaction of the intermediate compound with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the glycinate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The ethenyl group can undergo oxidation reactions to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sulfuric acid and nitric acid for nitration; bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
作用機序
The mechanism of action of Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylatooxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethenyl N-{2-[4-(hydroxy)-3-ethenylphenyl]ethyl}glycinate: Similar structure but with a hydroxy group instead of a carboxylatooxy group.
Ethenyl N-{2-[4-(methoxy)-3-ethenylphenyl]ethyl}glycinate: Similar structure but with a methoxy group instead of a carboxylatooxy group.
Uniqueness
Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate is unique due to the presence of both ethenyl and carboxylatooxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
57933-99-0 |
|---|---|
分子式 |
C15H16NO5- |
分子量 |
290.29 g/mol |
IUPAC名 |
[4-[2-[(2-ethenoxy-2-oxoethyl)amino]ethyl]-2-ethenylphenyl] carbonate |
InChI |
InChI=1S/C15H17NO5/c1-3-12-9-11(5-6-13(12)21-15(18)19)7-8-16-10-14(17)20-4-2/h3-6,9,16H,1-2,7-8,10H2,(H,18,19)/p-1 |
InChIキー |
ANWIJPWOAUJGLK-UHFFFAOYSA-M |
正規SMILES |
C=CC1=C(C=CC(=C1)CCNCC(=O)OC=C)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


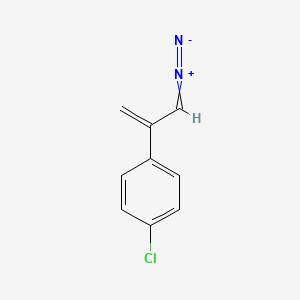
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
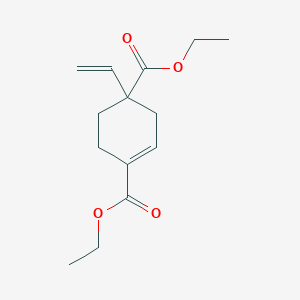

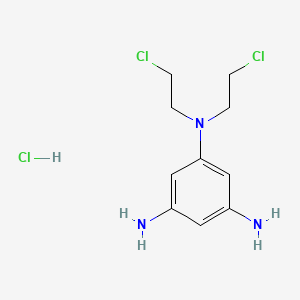
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)

![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
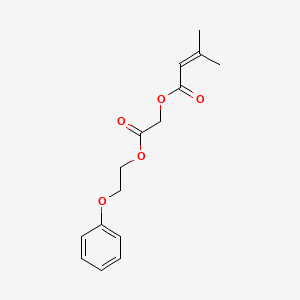
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

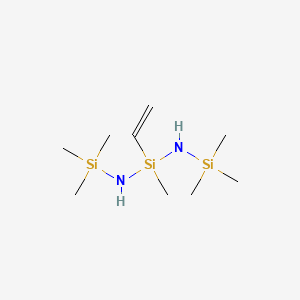
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
